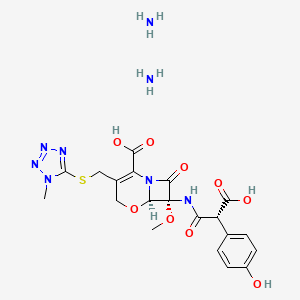

Moxalactam diammonium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of moxalactam diammonium involves several key steps. The benzhydrol ester of 6-aminopenicillanic acid is S-chlorinated and treated with a base, leading to the formation of an intermediate sulfenyl chloride . This intermediate is then displaced with propargyl alcohol in the presence of zinc chloride, resulting in a diastereoisomer . The side chain is protected as the phenylacetylamide, and the triple bond is partially reduced using a Lindlar catalyst . The epoxide is opened with 1-methyl-1H-tetrazole-5-thiol, followed by Jones oxidation, ozonolysis, and reaction with thionyl chloride and pyridine . The final step involves an intramolecular Wittig reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Moxalactam diammonium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like Jones reagent.

Reduction: Partial reduction of the triple bond is achieved using Lindlar catalyst.

Substitution: The epoxide ring can be opened with nucleophiles such as 1-methyl-1H-tetrazole-5-thiol.

Common Reagents and Conditions

Oxidation: Jones reagent

Reduction: Lindlar catalyst

Substitution: 1-methyl-1H-tetrazole-5-thiol

Major Products Formed

The major products formed from these reactions include intermediates that lead to the final this compound structure, such as the diastereoisomer and the epoxide intermediate .

Wissenschaftliche Forschungsanwendungen

Moxalactam diammonium has a wide range of scientific research applications:

Wirkmechanismus

Moxalactam diammonium exerts its antibacterial effects by interfering with bacterial cell wall synthesis. It inhibits the cross-linking of peptidoglycan, which is essential for bacterial cell wall integrity . Additionally, it activates bacterial cell autolysins, leading to cell lysis . The compound’s methyltetrazolethio moiety maximizes in vitro activity, while the 7-alpha-methoxy substituent confers beta-lactamase stability .

Vergleich Mit ähnlichen Verbindungen

Moxalactam diammonium is unique among beta-lactam antibiotics due to its structural differences and enhanced antibacterial activity. Similar compounds include:

Cephalosporins: Structurally related but with a sulfur atom instead of oxygen.

Penicillins: Another class of beta-lactam antibiotics with a different core structure.

This compound stands out due to its broad-spectrum activity and stability against beta-lactamase enzymes .

Eigenschaften

CAS-Nummer |

77121-76-7 |

|---|---|

Molekularformel |

C20H26N8O9S |

Molekulargewicht |

554.5 g/mol |

IUPAC-Name |

azane;(6R,7R)-7-[[(2R)-2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C20H20N6O9S.2H3N/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);2*1H3/t12-,18-,20+;;/m1../s1 |

InChI-Schlüssel |

MJOUVQKVCMZNBV-GDUWRUPCSA-N |

Isomerische SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)[C@@H](C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O.N.N |

Kanonische SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O.N.N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)

![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)

![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)

![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)

![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)